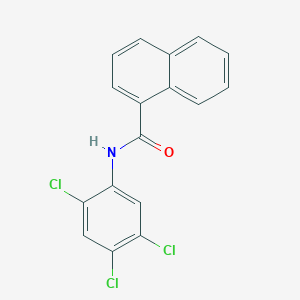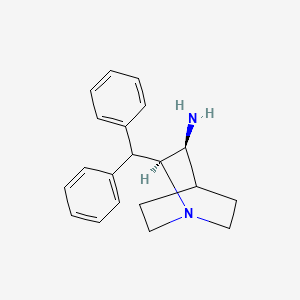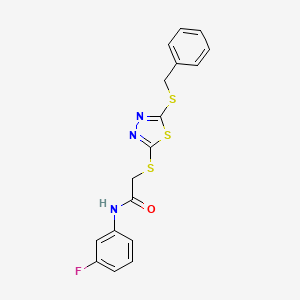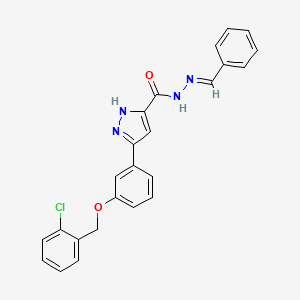
N-(2,4,5-Trichlorophenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,5-Trichlorophenyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,4,5-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trichlorophenyl)-1-naphthamide typically involves the reaction of 2,4,5-trichloroaniline with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trichloroaniline+1-Naphthoyl chloride→this compound+HCl
The reaction is typically conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-Trichlorophenyl)-1-naphthamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives such as N-(2,4-dichloro-5-aminophenyl)-1-naphthamide.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of N-(2,4,5-trichlorophenyl)-1-naphthylamine.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4,5-Trichlorophenyl)-1-naphthamide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interaction of chlorinated aromatics with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4,5-Trichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-1-naphthamide
- N-(2,5-Dichlorophenyl)-1-naphthamide
- N-(2,4,5-Trichlorophenyl)-2-naphthamide
Uniqueness
N-(2,4,5-Trichlorophenyl)-1-naphthamide is unique due to the specific substitution pattern on the phenyl ring. The presence of three chlorine atoms in the 2, 4, and 5 positions provides distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for studying the effects of chlorination on chemical and biological properties.
Properties
CAS No. |
499981-85-0 |
|---|---|
Molecular Formula |
C17H10Cl3NO |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
N-(2,4,5-trichlorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H10Cl3NO/c18-13-8-15(20)16(9-14(13)19)21-17(22)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22) |
InChI Key |
SZSGHHXOOXSQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)



![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)


![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)
